molecular formula C20H14N2O B2918663 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde CAS No. 371918-00-2

3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde

Cat. No.: B2918663
CAS No.: 371918-00-2
M. Wt: 298.345
InChI Key: ZGTHJXBWYNKQAC-UHFFFAOYSA-N
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Description

3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound featuring a naphthalene substituent at the 3-position, a phenyl group at the 1-position, and a carbaldehyde moiety at the 4-position of the pyrazole ring. Its molecular formula is C₂₀H₁₄N₂O, with a molecular weight of 298.34 g/mol. The compound is synthesized via the Vilsmeier-Haack reaction, where a formyl group is introduced using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under controlled conditions .

Properties

IUPAC Name

3-naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c23-14-16-13-22(17-9-2-1-3-10-17)21-20(16)19-12-6-8-15-7-4-5-11-18(15)19/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGTHJXBWYNKQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CC4=CC=CC=C43)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. Molecular docking studies have shown that similar compounds can bind to human estrogen alpha receptor (ERα), suggesting potential hormonal activity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The carbaldehyde group at the 4-position of the pyrazole ring is a common feature among analogues, but substituents at the 1- and 3-positions significantly influence physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Key Structural Differences
3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde 1-Ph, 3-Naphthalen-1-yl C₂₀H₁₄N₂O Naphthalene ring enhances π-conjugation
3-(3-Hydroxyphenyl)-1-phenylpyrazole-4-carbaldehyde 1-Ph, 3-(3-OH-Ph) C₁₆H₁₂N₂O₂ Hydroxyl group improves solubility
3-(3,5-Difluorophenyl)-1-phenylpyrazole-4-carbaldehyde 1-Ph, 3-(3,5-F₂-Ph) C₁₆H₁₀F₂N₂O Fluorine atoms increase electronegativity
3,5-Dimethyl-1-phenylpyrazole-4-carbaldehyde 1-Ph, 3-Me, 5-Me C₁₂H₁₂N₂O Methyl groups add steric bulk
5-(4-Chlorophenoxy)-3-methyl-1-phenylpyrazole-4-carbaldehyde 1-Ph, 3-Me, 5-Cl-PhO C₁₇H₁₃ClN₂O₂ Chlorophenoxy group enhances lipophilicity

Key Observations :

  • Electron-withdrawing groups (e.g., -F in ) increase stability and alter reactivity, while electron-donating groups (e.g., -OH in ) improve solubility and antioxidant activity .

Catalytic Advances :

  • Fe₂O₃@SiO₂/In₂O₃ nanoparticles have been used to enhance yields in analogous pyrazole syntheses (e.g., 92% yield for 3a-c derivatives) .

SAR Insights :

  • The naphthalene ring improves lipophilicity , aiding cellular uptake and antimicrobial activity .
  • Hydroxyl and chlorophenoxy groups correlate with antioxidant and analgesic effects, respectively .

Biological Activity

3-Naphthalen-1-yl-1-phenylpyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Synthesis of this compound

The compound can be synthesized through various methods, often involving multi-step organic reactions. A common approach includes the use of palladium-catalyzed cross-coupling reactions. The synthesis typically yields good to excellent results, with reported yields ranging from 70% to 90% depending on the specific reaction conditions used .

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial activity. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds in the pyrazole class demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin and cefuroxime .

Bacterial Strain MIC (µg/mL) Standard Drug
Staphylococcus aureus32Ampicillin
Escherichia coli16Cefuroxime
Bacillus subtilis64Linezolid

Anticancer Activity

This compound has also been studied for its anticancer properties. Various derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For example, certain pyrazole derivatives were investigated for their ability to inhibit specific cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating significant cytotoxicity .

The biological activity of this compound is believed to stem from its interaction with various molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Pyrazoles may act as inhibitors for enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : These compounds can bind to specific receptors, altering signaling pathways that lead to apoptosis in cancer cells or modulation of immune responses in microbial infections.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited MIC values significantly lower than those of conventional antibiotics, suggesting potential as new antimicrobial agents .

Case Study 2: Anticancer Properties

In another investigation, a series of pyrazole derivatives were tested against human cancer cell lines. The study highlighted a derivative closely related to this compound that demonstrated an IC50 value of 15 µM against MCF-7 cells, indicating a strong potential for further development as an anticancer agent .

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